3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step involves the substitution of hydrogen atoms on the oxazole ring with chlorophenyl groups using chlorinating agents.
Formation of the carbonitrile group: This can be done by introducing a nitrile group through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-[(E)-2-[(2-bromophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
- 3-(2-chlorophenyl)-5-[(E)-2-[(2-fluorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Uniqueness
3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorophenyl and carbonitrile groups. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-14-6-2-1-5-12(14)18-13(11-21)17(24-23-18)9-10-22-16-8-4-3-7-15(16)20/h1-10,22H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXBUBIAQKVEHO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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